4-Amino-2-methoxypyrimidine-5-carboxylic acid
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Overview
Description
4-Amino-2-methoxypyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxypyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with suitable reagents. One common method involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-2-methoxypyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxypyrimidine-5-carboxylic acid
- 4-Amino-2-hydroxypyrimidine-5-carboxylic acid
- 2-Amino-4-methylpyrimidine-5-carboxylic acid
Uniqueness
4-Amino-2-methoxypyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-amino-2-methoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) |
InChI Key |
HDEVIMYRRBLOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(=O)O |
Origin of Product |
United States |
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